molecular formula C10H11Cl2NO B14005407 2,4-Dichloro-6-[(prop-2-enylamino)methyl]phenol CAS No. 6626-56-8

2,4-Dichloro-6-[(prop-2-enylamino)methyl]phenol

Cat. No.: B14005407
CAS No.: 6626-56-8
M. Wt: 232.10 g/mol
InChI Key: FUFCGCZEOSMUDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-6-[(prop-2-enylamino)methyl]phenol is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes two chlorine atoms and a prop-2-enylamino group attached to a phenol ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-[(prop-2-enylamino)methyl]phenol typically involves the reaction of 2,4-dichlorophenol with prop-2-enylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The use of advanced technologies and equipment ensures efficient production while maintaining the quality and consistency of the compound. The industrial production methods also involve stringent quality control measures to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-[(prop-2-enylamino)methyl]phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the removal of chlorine atoms.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2,4-Dichloro-6-[(prop-2-enylamino)methyl]phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-[(prop-2-enylamino)methyl]phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenol: A precursor in the synthesis of 2,4-Dichloro-6-[(prop-2-enylamino)methyl]phenol.

    2,4-Dichloro-6-[(methylamino)methyl]phenol: A structurally similar compound with a methylamino group instead of a prop-2-enylamino group.

    2,4-Dichloro-6-[(ethylamino)methyl]phenol: Another similar compound with an ethylamino group.

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the prop-2-enylamino group, in particular, differentiates it from other similar compounds and contributes to its unique reactivity and applications.

Properties

CAS No.

6626-56-8

Molecular Formula

C10H11Cl2NO

Molecular Weight

232.10 g/mol

IUPAC Name

2,4-dichloro-6-[(prop-2-enylamino)methyl]phenol

InChI

InChI=1S/C10H11Cl2NO/c1-2-3-13-6-7-4-8(11)5-9(12)10(7)14/h2,4-5,13-14H,1,3,6H2

InChI Key

FUFCGCZEOSMUDF-UHFFFAOYSA-N

Canonical SMILES

C=CCNCC1=C(C(=CC(=C1)Cl)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.